(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific community.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity with other compounds and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.Scientific Research Applications
Synthetic and Crystallographic Insights
The compound similar to (2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester has been synthesized from related amines and analyzed for its structural properties using X-ray diffraction, demonstrating non-planar conformations and intricate molecular packing due to hydrogen bonding and π–π interactions (Kant, Singh, & Agarwal, 2015).
Synthesis of Spirocyclic Indoline Lactone
Research on the base-promoted cyclization of related esters has led to high yields of spirocyclic lactone derivatives, highlighting the compound's potential in synthesizing complex organic structures (Hodges, Wang, & Riley, 2004).
Diastereoselective Intramolecular Reactions
The compound's derivatives have been utilized in asymmetric syntheses of pyrrolo[2,1-a]isoquinolines, showcasing its application in enantioselective chemical synthesis (Garcia, Arrasate, Lete, & Sotomayor, 2006).
Applications in Heterocyclic Chemistry
Tert-butyl esters of related heterocyclic carboxylic acids have been synthesized, offering insights into the preparation of such esters and their potential applications in medicinal chemistry and organic synthesis (Fritsche, Deguara, & Lehr, 2006).
Advanced Organic Syntheses
The compound's analogs have been used in the preparation and Diels-Alder reaction of 2-amido substituted furan, indicating its role in complex organic reactions and synthetic methodologies (Padwa, Brodney, & Lynch, 2003).
Deprotection Studies
Studies on the deprotection of tert-butyl carbamates, esters, and ethers, including analogs of the compound, provide valuable information on selective deprotection methods crucial for synthetic organic chemistry (Li et al., 2006).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This would involve potential areas of research involving the compound, its possible applications, and how it could be modified or used in the future.
Please consult with a chemistry professional or academic database for more specific information on “(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester”.
properties
IUPAC Name |
tert-butyl N-(2,3-dihydro-1H-indol-7-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-6-4-5-9-7-8-14-11(9)10/h4-6,14H,7-8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLRQBLEXCOLQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700598 | |
Record name | tert-Butyl 2,3-dihydro-1H-indol-7-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester | |
CAS RN |
885270-12-2 | |
Record name | tert-Butyl 2,3-dihydro-1H-indol-7-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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